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tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a fluorophenyl group. The tert-butyl group is attached to the piperidine nitrogen, providing steric hindrance and influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution or other suitable methods.
Aminomethylation: The aminomethyl group is added using reagents like formaldehyde and ammonia or amines.
tert-Butyl Protection: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable in various applications, from drug development to material science.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl and fluorophenyl groups play crucial roles in binding to receptors or enzymes, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
- tert-Butyl 3-(aminomethyl)-4-(4-chlorophenyl)piperidine-1-carboxylate
- tert-Butyl 3-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity, making it a valuable scaffold in drug design.
Biological Activity
tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate, also known by its CAS number 916421-11-9, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes a fluorophenyl group, which is known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
- Molecular Formula : C₁₆H₂₃FN₂O₂
- Molecular Weight : 294.36 g/mol
- CAS Number : 916421-11-9
The biological activity of this compound can be attributed to its interaction with various biological targets, including:
- P-glycoprotein (P-gp) : A key efflux transporter implicated in drug resistance. Studies have shown that compounds similar to this piperidine derivative can modulate P-gp activity, affecting drug absorption and resistance mechanisms in cancer cells .
Biological Activities
-
Antitumor Activity :
- Research indicates that piperidine derivatives can inhibit tumor growth by modulating P-gp activity. For instance, compounds that stimulate ATPase activity in P-gp have been shown to reverse drug resistance in various cancer cell lines .
- In vivo studies have demonstrated reduced tumor volumes and weights in models treated with similar compounds, indicating potential therapeutic applications in oncology .
- Neuropharmacological Effects :
Structure-Activity Relationship (SAR)
The incorporation of a fluorine atom in the para position of the phenyl ring is significant for enhancing the biological activity of piperidine derivatives. It has been shown that fluorinated compounds often exhibit increased potency due to improved binding affinity to biological targets compared to their non-fluorinated counterparts .
Compound | Structure | Biological Activity |
---|---|---|
This compound | Structure | Modulates P-gp; potential antitumor effects |
Related Piperidine Derivative | Structure | Inhibits ATPase activity; reverses drug resistance |
Case Studies
Several studies have explored the effects of related piperidine derivatives on cellular models:
- Study 1 : A derivative was tested for its ability to reverse paclitaxel resistance in HEK293 cells overexpressing P-gp. Results showed significant inhibition of P-gp-mediated drug efflux, suggesting a promising avenue for overcoming multidrug resistance in cancer therapy .
- Study 2 : The interaction of a structurally similar compound with neurotransmitter receptors was assessed using binding assays, revealing a potential role in modulating neurochemical pathways relevant for treating depression and anxiety disorders .
Properties
Molecular Formula |
C17H25FN2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3 |
InChI Key |
IWJGXWXLGKKCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CN)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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